Silver sulfadiazine
Description
Broad-Spectrum Antimicrobial Activity and Efficacy against Microbial Pathogens.
This compound exhibits broad-spectrum activity, demonstrating efficacy against a wide range of Gram-negative and Gram-positive bacteria, as well as certain fungi and yeasts. patsnap.compatsnap.commedicoverhospitals.indrugbank.comnih.govmdpi.commims.comsimcalab.com This broad activity makes it a valuable agent in managing diverse microbial infections in wounds. medicoverhospitals.in Studies have shown its inhibitory activity against numerous microbial species, with minimum inhibitory concentrations (MICs) typically ranging between <0.78 and 100 µg SSD/ml for bacterial species. wounds-uk.com It has been shown to be effective against common burn wound pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Escherichia coli, and other enterobacteria. nih.govwounds-uk.commdpi.comwoundsinternational.com Antifungal activity has also been demonstrated against Candida albicans. wounds-uk.com
Mechanistic Pathways Attributed to Silver Ions.
The primary antimicrobial effects of this compound are attributed to the actions of silver ions (Ag+). patsnap.comnih.govnih.gov These ions interact with various components within microbial cells, disrupting vital functions and leading to cell death. patsnap.comfrontiersin.orgprobes-drugs.org
Interactions with Bacterial Cell Walls and Membranes.
Silver ions interact with the bacterial cell wall and membrane, causing structural damage and increased permeability. patsnap.compatsnap.comwebmd.comiarc.fr This interaction can lead to destabilization of the membrane and leakage of intracellular contents. patsnap.comrsc.org Silver ions may bind to negatively-charged peptidoglycans in the cell wall and disrupt membrane transport function. drugbank.com Studies utilizing electron microscopy have revealed that this compound acts on the cell membrane and cell wall to produce its bactericidal effect. drugbank.comprobes-drugs.orgiarc.fr
Induction of Protein Denaturation and Enzyme Inhibition.
Silver ions bind to various functional groups in proteins, including sulfhydryl, amino, imidazole (B134444), phosphate, and carboxyl groups. drugbank.comsimcalab.comprobes-drugs.orgiarc.fripinnovative.com This binding can cause protein denaturation and inhibit enzyme activity, disrupting essential metabolic processes within the bacterial cell. drugbank.comsimcalab.comfrontiersin.orgprobes-drugs.orgiarc.fripinnovative.comnih.gov Silver ions can alter the three-dimensional structure of proteins and interfere with disulfide bonds. frontiersin.orgipinnovative.com Specifically, the interaction with thiol groups in enzymes and proteins is considered essential to the antimicrobial action of silver ions. nih.gov For instance, irreversible inactivation of phosphomannose isomerase, a zinc metalloenzyme crucial for fungal cell wall biosynthesis, has been demonstrated in Candida albicans treated with this compound. wounds-uk.com
Direct Binding to Nucleic Acids and Interference with Macromolecular Synthesis.
Silver ions can penetrate bacterial cells and bind to intracellular components, including DNA and proteins. patsnap.comprobes-drugs.org This binding to DNA can interfere with essential processes such as replication and transcription. patsnap.compatsnap.comipinnovative.comkarger.comkarger.commedchemexpress.com Studies have shown that this compound binds to deoxyribonucleic acid (DNA), causing conformational changes that suggest inhibition of DNA replication. karger.comkarger.com While this compound binds to purified DNA, the formation of such complexes within treated bacteria has been less consistently observed in some studies, though macromolecular syntheses, particularly DNA synthesis, were inhibited. jddtonline.infonih.gov Silver ions may attach to guanine (B1146940) in bacterial DNA, inhibiting DNA replication. drugbank.com
Disruption of Cellular Respiration and Adenosine Triphosphate (ATP) Synthesis.
Silver ions can interfere with bacterial cellular respiration and uncouple ATP synthesis. wounds-uk.comjddtonline.infoscispace.com This disruption of energy production pathways can severely impair cellular function and lead to cell death. cleanroomtechnology.comwikipedia.org Silver ions interact with enzymes involved in the electron transport chain, which is critical for ATP generation through oxidative phosphorylation. frontiersin.orgmdpi.comnih.gov
Mechanistic Contributions of the Sulfadiazine Moiety.
The sulfadiazine component of this compound contributes to its antimicrobial activity through its well-established mechanism as a sulfonamide antibiotic. patsnap.comdrugbank.compatsnap.com
Competitive Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Synthesis.
Sulfadiazine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. drugbank.compatsnap.compatsnap.comtoku-e.comnih.gov This enzyme is crucial for the proper processing of para-aminobenzoic acid (PABA), a substrate essential for the synthesis of folic acid in bacteria. drugbank.compatsnap.compatsnap.comtoku-e.comnih.gov Folic acid is a vital nutrient that bacteria require for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as certain amino acids. patsnap.compatsnap.commicrobenotes.com
By structurally mimicking PABA, sulfadiazine competes with PABA for binding to the active site of dihydropteroate synthetase. patsnap.compatsnap.com This competitive binding blocks the enzyme's activity, thereby inhibiting the incorporation of PABA into the folic acid synthesis pathway. patsnap.compatsnap.com The inhibited reaction disrupts the production of dihydrofolic acid, which in turn impedes the formation of tetrahydrofolate. patsnap.com Tetrahydrofolate is a reduced form of folic acid necessary for the synthesis of thymidine, purines, and certain amino acids. patsnap.com This disruption ultimately inhibits bacterial DNA, RNA, and protein synthesis, leading to the cessation of bacterial growth and proliferation. patsnap.compatsnap.com
Unlike human cells, which obtain folic acid from dietary sources, bacteria must synthesize it de novo. patsnap.compatsnap.com This difference makes the bacterial folic acid synthesis pathway an effective target for antibacterial agents like sulfadiazine, allowing for selective toxicity against bacterial cells with minimal impact on human cells. patsnap.compatsnap.com Sulfadiazine is primarily bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing them. patsnap.compatsnap.com The host's immune system then plays a role in clearing the inhibited bacteria. patsnap.compatsnap.com
Synergistic Interactions and Distinct Mechanistic Profiles of this compound.
The efficacy of this compound is believed to result from a synergistic interaction between the silver and sulfadiazine components, which enhances the antimicrobial activity beyond what either component could achieve alone. patsnap.comdrugbank.comiarc.frinstitutobeatrizyamada.com.br Studies have indicated that silver, but not sulfadiazine, is primarily bound by bacteria. institutobeatrizyamada.com.brnih.gov While sulfadiazine alone may not exhibit significant antibacterial activity at low concentrations, it demonstrates specific synergism when combined with subinhibitory levels of this compound. institutobeatrizyamada.com.brnih.gov
The slow and steady release of silver ions from this compound in the presence of biological fluids containing sodium chloride and serum is thought to contribute to its sustained delivery of silver ions into the wound environment. institutobeatrizyamada.com.brnih.gov In this context, a relatively small amount of sulfadiazine appears to be active. institutobeatrizyamada.com.brnih.gov
The silver component acts as a broad-spectrum antimicrobial agent by binding to various targets within the bacterial cell. patsnap.comdrugbank.comiarc.fr Silver ions interact with bacterial cell membranes and cell wall proteins, causing structural damage and increased permeability. patsnap.comiarc.fr They also penetrate bacterial cells and bind to intracellular components such as DNA, enzymes, and proteins, disrupting essential cellular functions like replication, transcription, and enzyme activity, ultimately leading to bacterial cell death. patsnap.comiarc.fr
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
|---|---|
CAS No. |
1152234-18-8 |
Molecular Formula |
C10H10AgN4O2S |
Molecular Weight |
358.15 g/mol |
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;silver |
InChI |
InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |
InChI Key |
FIJFURWTHCVONZ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Ag] |
Origin of Product |
United States |
Evolution of Silver Based Antimicrobials Prior to Silver Sulfadiazine
The use of silver for its antimicrobial properties has a long history, predating the establishment of modern microbiology. evoqmm.comnih.gov Ancient civilizations utilized silver vessels to preserve water and other liquids, a practice that unknowingly leveraged the metal's ability to inhibit microbial growth. nih.govwounds-uk.com The therapeutic application of silver compounds became more formalized in the 19th and early 20th centuries, marking a significant era in the fight against infections before the advent of antibiotics. evoqmm.comoup.com
In the 19th century, silver's role as an antiseptic agent gained prominence in medicine. evoqmm.com Surgeons began using silver wire for sutures, observing fewer infections compared to other materials. evoqmm.com A pivotal moment came in 1881 when Carl Credé, a German obstetrician, introduced the practice of instilling a 1% silver nitrate (B79036) solution into the eyes of newborns to prevent gonococcal ophthalmia neonatorum, a common cause of blindness. evoqmm.com This practice, known as Credé's prophylaxis, became a standard of care worldwide and drastically reduced infection rates. evoqmm.com
By the early 20th century, various silver formulations were available. evoqmm.com Colloidal silver and silver salts were used to treat a range of conditions, including eye infections and chronic wounds. evoqmm.com The 1916 Merck Index listed 18 different silver-based medicines, highlighting their importance in the pre-antibiotic era. evoqmm.com During World War I, silver leaf and salts were applied to battlefield wounds to prevent infection and improve survival rates. evoqmm.com However, with the discovery and mass production of penicillin in the 1940s, the use of silver in medicine declined, though it did not disappear entirely. oup.com Silver nitrate, for instance, continued to be used for neonatal eye care and re-emerged in the 1960s as a 0.5% solution for managing burn patients. oup.comnih.gov
| Era/Year | Silver-Based Antimicrobial | Key Application/Development | Pioneer/Context |
|---|---|---|---|
| Ancient Civilizations | Elemental Silver | Used in vessels to preserve water and prevent spoilage. nih.govwounds-uk.com | Persian, Phoenician, and Macedonian Empires. nih.gov |
| 1840s | Silver Wire Sutures | Adopted for gynecological procedures, resulting in fewer infections than silk or catgut. evoqmm.com | J. Marion Sims (United States). evoqmm.com |
| 1881 | Silver Nitrate Solution (1%) | Introduced for the prevention of gonococcal ophthalmia neonatorum in newborns. evoqmm.com | Carl Credé (Europe). evoqmm.com |
| Early 20th Century | Colloidal Silver, Silver Salts (e.g., Protargol, Argyrol) | Treatment of eye infections, chronic wounds, and gonorrhea. evoqmm.com | Pre-antibiotic era medical practice. evoqmm.com |
| World War I | Silver Leaf and Salts | Applied to battlefield wounds to prevent fatal infections. evoqmm.com | Military medicine. evoqmm.com |
| 1965 | Silver Nitrate Solution (0.5%) | Reintroduced for the topical treatment of burn wounds. nih.gov | C. A. Moyer. nih.govdntb.gov.ua |
Molecular Dynamics of Antimicrobial Resistance to Silver Sulfadiazine
Genetic and Phenotypic Mechanisms of Silver Resistance
Bacterial resistance to silver ions involves both genetic and phenotypic adaptations. These mechanisms primarily aim to reduce the intracellular concentration of toxic Ag⁺ ions. The molecular basis of silver resistance was first described with the discovery of the sil operon. frontiersin.org Acquired silver resistance can be of endogenous (mutational) or exogenous (horizontally acquired) origin. nih.gov
Phenotypic changes contributing to silver resistance include modifications to the bacterial cell surface, such as alterations in outer membrane proteins (OMPs) like porins, which can limit the entry of silver ions into the cell. diva-portal.orgresearchgate.netnih.govglobalscientificjournal.com Additionally, the formation of biofilms can provide a protective barrier, reducing the penetration of silver into bacterial communities. researchgate.netbiorxiv.org
Plasmid-Mediated Resistance Systems (e.g., sil Operon)
The most well-characterized mechanism of exogenous silver resistance is mediated by the sil operon, typically found on plasmids. frontiersin.orgoup.comnih.gov This operon was first identified in Salmonella enterica serovar Typhimurium. frontiersin.orgnih.govoup.com The sil operon is a gene cluster encoding a system for silver binding and efflux. frontiersin.org It consists of nine genes: silE, silS, silR, silC, silF, silB, silA, ORF105 (silG), and silP. frontiersin.orgoup.com These genes encode proteins involved in three transcriptional units: SilE, SilRS, and SilCFBAGP. frontiersin.org
The proteins encoded by the sil operon are believed to mediate resistance by restricting silver accumulation through a combination of periplasmic sequestration and active efflux. oup.comresearchgate.net SilE and SilF are periplasmic silver-binding proteins that sequester silver in the periplasm, acting as a first line of defense. nih.govoup.comresearchgate.net SilCBA is a resistance-nodulation-division (RND)-type efflux transporter that exports Ag⁺ ions from the periplasm. oup.comresearchgate.net SilP is a putative P-type ATPase transporter that lowers cytoplasmic silver ion levels by ATP-driven active efflux to the periplasm. oup.comresearchgate.netresearchgate.netanr.fr The expression of the sil operon is regulated by the two-component regulatory system encoded by silR and silS. oup.comnih.govanr.fr SilS, an inner membrane sensor kinase, responds to periplasmic Ag⁺ levels by phosphorylating its response regulator SilR, which in turn activates the expression of the sil operon. researchgate.netanr.fr
The sil operon often co-occurs with the pco operon, which is involved in copper resistance, on the same plasmids, forming a copper hemostasis and silver resistance island (CHASRI). nih.gov
Role of Efflux Pumps and Porin Channel Modifications in Reduced Uptake
Efflux pumps are active transport systems that expel toxic substances, including silver ions, from bacterial cells, thereby reducing their intracellular concentration and contributing to resistance. diva-portal.orgresearchgate.netwku.edumdpi.com Both the plasmid-encoded Sil system (specifically SilCBA and SilP) and chromosomally located efflux systems, such as the Cus system, are involved in silver efflux. frontiersin.orgnih.govoup.comresearchgate.netresearchgate.netanr.frd-nb.info The Cus system (encoded by the cusCFBA operon) is a natural copper binding/efflux system that also confers cross-resistance to Ag⁺. frontiersin.orgnih.gov CusCBA is an RND-type Ag⁺/Cu⁺ efflux transporter. oup.comresearchgate.net
Modifications in porin channels, which are protein channels in the outer membrane of Gram-negative bacteria that regulate the passage of hydrophilic molecules, can also lead to reduced uptake of silver ions. diva-portal.orgresearchgate.netnih.govglobalscientificjournal.comnih.gov Changes in porin expression, such as the loss or downregulation of major porins like OmpF and OmpC, have been linked to decreased susceptibility to silver. frontiersin.orgdiva-portal.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net These modifications limit the entry of silver ions into the periplasm, thereby contributing to resistance. diva-portal.orgnih.govmdpi.comresearchgate.net Endogenous silver resistance in E. coli has been associated with the loss of porins and upregulation of the native Cus efflux mechanism. nih.gov
Mechanisms of Resistance to the Sulfadiazine (B1682646) Component
Sulfadiazine is a sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis. drugbank.compatsnap.compatsnap.com It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor for folic acid. drugbank.compatsnap.compatsnap.com Bacteria must synthesize folic acid de novo, making this pathway a target for sulfonamides. patsnap.com
Resistance to the sulfadiazine component primarily arises from alterations in the target enzyme, DHPS, or mechanisms that reduce the effective concentration of sulfadiazine at the target site. A common resistance mechanism is the acquisition of genes, often located on plasmids or transposons, that encode for altered DHPS enzymes with reduced affinity for sulfonamides. patsnap.compatsnap.complos.orgbiorxiv.org The sul1, sul2, and sul3 genes are examples of such resistance genes, encoding divergent DHPS enzymes that are intrinsically insensitive to sulfonamides. plos.orgbiorxiv.org
Other mechanisms of resistance to sulfadiazine can include increased production of PABA, which can outcompete sulfadiazine for binding to DHPS, and the development of efflux pumps that expel the drug from the bacterial cell. patsnap.com Resistance to one sulfonamide typically indicates resistance to all sulfonamides due to their shared mechanism of action. drugbank.com
Evolution and Selection Pressure in Resistance Emergence
The emergence of resistance to silver sulfadiazine is driven by evolutionary processes and selection pressure. Exposure of bacterial populations to this compound, particularly at sub-inhibitory concentrations, can select for resistant mutants that pre-exist or arise spontaneously. frontiersin.orgresearchgate.netnih.govasm.org Prolonged exposure to sub-lethal doses of silver agents like silver nitrate (B79036) and this compound can lead to the mutational development of silver resistance. frontiersin.org
Environments where silver is frequently used, such as hospital burn wards, have been identified as hotspots for the selection of silver-resistant organisms. wounds-uk.com The presence of heavy metals like silver can also induce the emergence of antibiotic resistance through co-selection. frontiersin.org
Genetic changes conferring silver resistance can arise through spontaneous mutations, such as point mutations in regulatory genes like ompR and cusS leading to porin loss and efflux pump upregulation, respectively. d-nb.infonih.gov Alternatively, resistance determinants like the sil operon can be acquired through horizontal gene transfer via mobile genetic elements such as plasmids and transposons. frontiersin.orgnih.govmdpi.comnih.govplos.org The integration of the sil and pco operons into the chromosome from plasmids, potentially mediated by Tn7-like elements, has also been observed. oup.comnih.gov
The selection pressure exerted by this compound favors bacteria that can effectively reduce intracellular silver concentrations or overcome the inhibitory effects of sulfadiazine. This can lead to the enrichment of populations harboring resistance mechanisms.
Investigating Cross-Resistance Phenomena with Other Antimicrobial Agents
Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to other agents. Investigations into cross-resistance phenomena with this compound have explored the potential for resistance to its components (silver and sulfadiazine) to impact susceptibility to other antimicrobials.
Resistance to the silver component, particularly mediated by efflux pumps like the Cus system, can confer cross-resistance to other heavy metals, such as copper. frontiersin.orgresearchgate.net Furthermore, the co-localization of metal resistance genes (MRGs), including sil genes, and antibiotic resistance genes (ARGs) on the same mobile genetic elements, such as plasmids, can lead to co-resistance. frontiersin.orgnih.govmdpi.comwounds-uk.com This means that selection for silver resistance can inadvertently select for resistance to unrelated antibiotics if their resistance genes are located on the same genetic element. frontiersin.orgnih.govwounds-uk.com
Co-regulation is another mechanism where exposure to a metal can trigger the expression of both metal and antibiotic resistance genes if they are under common regulatory control. frontiersin.org Overexpression of regulators like RobA in E. coli has been shown to confer resistance phenotypes to silver, mercury, cadmium, and various antibiotics. frontiersin.org
Regarding the sulfadiazine component, resistance to one sulfonamide typically confers resistance to other sulfonamides due to their shared mechanism of inhibiting folic acid synthesis. drugbank.com There is potential for cross-sensitivity between this compound and other sulfonamides due to structural similarities. pfizer.comfda.govresearchgate.net
Studies have investigated whether silver resistance directly mediates cross-resistance to antibiotics, particularly beta-lactams, potentially through mechanisms like porin deficiency. researchgate.net Some research suggests that while molecular silver resistance attributed to the sil operon or changes in porin and efflux pump expression has been documented, it may not always confer resistance to several antibiotic classes. nih.govresearchgate.net However, co-occurrence of silver resistance determinants (sil genes) and extended-spectrum beta-lactamases (ESBLs) has been observed in clinical isolates, highlighting the potential for co-selection of resistance. researchgate.net
The mechanism of action of this compound, which involves effects on the cell membrane and cell wall, is distinct from some other antimicrobial agents. pfizer.comfda.gov While some studies suggest that this compound's systematic use prevents bacteria from developing cross-resistance to other antibiotics woundsinternational.com, other evidence indicates that the use of this compound can select for organisms resistant to sulfonamides and potentially other antibiotics if resistance genes are linked on transferable plasmids. wounds-uk.comnih.gov
Synthetic Methodologies for Silver Sulfadiazine and Advanced Formulations
Traditional Chemical Synthesis Approaches
The traditional synthesis of silver sulfadiazine (B1682646) typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036), with sulfadiazine or its soluble salt form, sulfadiazine sodium. wounds-uk.comgoogle.com This method relies on a precipitation reaction due to the low solubility of silver sulfadiazine in water. wounds-uk.commacsenlab.com
Synthesis via Reaction of Silver Nitrate with Sulfadiazine or Sulfadiazine Sodium
The most common traditional method involves the reaction between silver nitrate (AgNO₃) and sulfadiazine sodium (C₁₀H₉N₄NaO₂S) in an aqueous solution. google.comgoogle.com This reaction results in the precipitation of this compound (C₁₀H₉AgN₄O₂S) as a solid. google.com
A typical procedure involves preparing aqueous solutions of silver nitrate and sulfadiazine sodium and then mixing them. google.com The reaction is often carried out by pouring the silver nitrate solution into the sulfadiazine sodium solution. google.com Immediate precipitation of this compound occurs upon mixing. google.com The resulting this compound is then recovered, commonly by filtration or centrifugation, and washed to remove residual reactants and byproducts. google.com Washing with distilled or deionized water is preferred, and sometimes a dilute acid solution, such as nitric acid, is used in the initial wash to ensure the removal of excess silver ions. google.com The final product is typically dried to obtain a white, fluffy powder. google.commedcentral.com
The synthesis can also be achieved by reacting silver nitrate directly with sulfadiazine (C₁₀H₁₀N₄O₂S), although sulfadiazine is less soluble in water than its sodium salt. wounds-uk.comwikipedia.org The reaction between silver nitrate and sulfadiazine, a weak acid, forms the complex silver salt. wounds-uk.com
Research has explored optimizing the conditions for this reaction. For instance, a method for synthesizing medicinal this compound describes reacting silver nitrate solution and sulfadiazine sodium solution at a temperature between 45 and 55 °C, with simultaneous feeding and stirring of the reactants in a reaction tank. google.com Trifluoromethanesulfonic acid (or its salt) catalysts can be used in the process of preparing sulfadiazine sodium from sulfadiazine powder and sodium hydroxide (B78521), which is a precursor step to the reaction with silver nitrate. google.com
The stoichiometry of the reaction typically involves equimolar amounts of silver nitrate and sulfadiazine or sulfadiazine sodium. google.com However, using an excess of sulfadiazine sodium may be employed in the preparation. google.com
Table 1: Reactants and Product in Traditional Synthesis
| Compound Name | Chemical Formula | PubChem CID | Role in Synthesis |
| Silver Nitrate | AgNO₃ | 24470 | Silver source |
| Sulfadiazine Sodium | C₁₀H₉N₄NaO₂S | 15899898 | Sulfadiazine source |
| This compound | C₁₀H₉AgN₄O₂S | 441244 | Product |
Electrochemical Synthesis Techniques for Microcrystals
Electrochemical synthesis offers an alternative and potentially greener approach for producing this compound microcrystals. rsc.orgnih.gov This method can overcome some limitations of traditional chemical precipitation, such as controlling crystal size and morphology. rsc.orgnih.gov
Electrochemical synthesis of this compound microcrystals has been carried out galvanostatically using a two-electrode cell. rsc.orgnih.gov A typical setup involves a sacrificial silver rod anode and a stainless steel plate cathode. rsc.orgnih.gov The reaction takes place in a specialized cell, such as a quasi-two-compartment cell. rsc.orgnih.gov In one reported method, the anode compartment contains an aqueous solution of sulfadiazine and sodium nitrate, while the cathode compartment contains a nitric acid solution, with ionic connection between the compartments through a solvent surface layer. rsc.orgnih.gov
When current is applied to the cell, silver ions are generated at the silver anode through oxidation. rsc.orgnih.govrsc.org These silver ions then react with sulfadiazine in the anode compartment, leading to the formation and precipitation of this compound. rsc.orgnih.govrsc.org This process is described as an ion exchange reaction where sodium ions are replaced by silver ions. rsc.orgrsc.org The cathodic reaction involves the reduction of water and the formation of hydroxide ions, which are neutralized by the acid in the cathode compartment. rsc.orgrsc.org
This electrochemical method offers advantages such as high and pure yield, the use of common electrodes, water as a solvent, and the use of metallic silver instead of a silver salt. rsc.orgnih.gov It also eliminates the need for oxidizing or reducing agents and typically involves a low reaction time and energy consumption. rsc.orgnih.gov Furthermore, the size of the this compound crystals can be controlled by adjusting the applied current density. rsc.orgnih.gov
Research findings indicate that parameters such as applied current density, sodium nitrate concentration, and nitric acid concentration can influence the yield and energy consumption of the electrochemical synthesis of this compound. nih.gov
Scalable Synthesis Protocols for Research and Development
While specific detailed scalable synthesis protocols for large-scale industrial production of this compound for research and development are not extensively detailed in the provided search results, the traditional chemical synthesis method involving the reaction of silver nitrate with sulfadiazine sodium is a well-established process that can be adapted for larger scales. google.comgoogle.com The electrochemical synthesis method is also described as being environmentally friendly and easy to scale-up. rsc.org
Key considerations for scalable synthesis protocols would include optimizing reaction conditions (temperature, concentration, mixing), efficient separation and washing techniques for the precipitated product, and drying methods to obtain a consistent and pure final product. google.comgoogle.com The control of particle size, which is important for formulation, is also a critical aspect of scalable synthesis. rsc.orgrsc.org
Derivatization Strategies for Enhanced Characteristics
Derivatization of this compound or sulfadiazine can be explored to enhance characteristics such as solubility or facilitate integration into various materials. While this compound itself has low aqueous solubility, which contributes to its sustained release properties, this low solubility can also pose challenges for certain formulations and applications. wounds-uk.comrsc.orgnih.gov
Research has investigated the preparation of more soluble derivatives of sulfadiazine and this compound. One strategy involves introducing a succinyl group onto the aromatic amino group of sulfadiazine. researchgate.net The resulting silver compound, Ag₂(succinylsulfadiazine), showed enhanced water solubility compared to this compound. researchgate.net Another approach involved introducing imidazole (B134444) into the coordination sphere of the silver ion, forming a compound with enhanced solubility compared to this compound. researchgate.net These derivatization strategies aim to improve the solubility while ideally retaining or enhancing the antimicrobial activity. researchgate.net
Derivatization can also be employed to create functional groups that facilitate the covalent binding of this compound or sulfadiazine derivatives to material surfaces. For instance, a sulfadiazine maleimide (B117702) derivative has been synthesized to enable its binding to thiol-terminated surfaces. mdpi.com
Methodologies for Integrating this compound into Polymeric and Nanostructured Materials
Integrating this compound into polymeric and nanostructured materials is a significant area of research aimed at developing advanced delivery systems with improved properties, such as sustained release, enhanced antimicrobial activity, and better interaction with wound tissues. rsc.orgnih.govmdpi.com The low water solubility of this compound can make its incorporation into some materials challenging. nih.gov
Various methodologies have been explored for this integration:
Incorporation into Polymeric Matrices: this compound can be dispersed within polymeric matrices to form creams, ointments, films, or fibers. google.commdpi.com For example, this compound has been incorporated into hydrophilic carriers and ointments by merely admixing the finely divided powder with the carrier. google.com Electrospun nanofibers of polymers like chitosan (B1678972) and polyvinyl alcohol have been used as carriers for this compound or sulfadiazine modified with silver nanoparticles. rsc.orgmdpi.com The polymer matrix can influence the release profile of this compound. mdpi.com
Integration into Nanostructured Materials: Nanostructured materials, such as nanoparticles and nanoporous materials, offer high surface area and the potential for controlled release. rsc.orgnih.gov
Nanoparticles: this compound can be formulated into nanosuspensions to improve its dispersion and potential interaction with bacteria. nih.gov Bottom-up approaches, such as using poly(amidoamine) dendrimer complexes with sulfadiazine and silver, have been reported for synthesizing this compound nanoparticles. nih.gov
Nanoporous Materials: Nanoporous silica (B1680970) carriers (e.g., MCM-41 or SBA-15) have been used to load sulfadiazine and/or stabilize silver nanoparticles, serving as potential replacements or enhanced delivery systems for this compound. rsc.orgresearchgate.net Adsorption of this compound onto nanoporous silica particles has been shown to significantly improve its water solubility. rsc.orgresearchgate.net
Hybrid Nanostructures: Hybrid nanostructures, such as nanofibrous structures containing sulfadiazine or sulfadiazine modified chitosan in the form of functional nanoparticles attached to nanofibers, have been developed using techniques like electrospinning. mdpi.com
Surface Modification: this compound or its derivatives can be immobilized onto material surfaces to create antibacterial coatings. mdpi.comnih.gov A "layer-by-layer" approach has been used to create self-assembled nano-monolayers of this compound on hydroxylated surfaces, demonstrating bactericidal effects. mdpi.comnih.gov This can involve functionalizing the surface to react with a this compound derivative. mdpi.com
These methodologies aim to leverage the properties of polymers and nanostructures to improve the delivery, efficacy, and handling of this compound.
Table 2: Examples of Materials Used for this compound Integration
| Material Type | Specific Examples | Integration Method(s) | Potential Benefits |
| Polymeric Materials | Hydrophilic carriers, Ointments, Films | Simple admixing, Dispersion | Topical application, Barrier formation |
| Polymeric Fibers | Chitosan nanofibers, PVA nanorods | Electrospinning, Incorporation into fiber matrix | High surface area, potential for controlled release |
| Nanoporous Materials | Nanoporous silica (MCM-41, SBA-15) | Adsorption, Loading into pores, Silver nanoparticle stabilization | Improved solubility, Sustained release, Enhanced activity |
| Nanoparticles | Dendrimer complexes | Bottom-up synthesis | Improved dispersion, Potential for targeted delivery |
| Material Surfaces | Glass, Quartz | Surface functionalization, Self-assembled monolayers | Creation of antibacterial coatings |
Advanced Spectroscopic and Analytical Characterization of Silver Sulfadiazine
Microscopic Techniques for Morphological and Structural Elucidation
Microscopic techniques are essential for visualizing the physical form and structural details of silver sulfadiazine (B1682646), both in its pure state and within formulations. These techniques help in understanding particle size, shape, surface characteristics, and how the compound is dispersed or integrated into different matrices.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of silver sulfadiazine particles and formulations containing it. SEM produces images by scanning a sample with a focused beam of electrons, which interact with the sample's electrons to generate signals providing information about the surface topography and composition. itmedicalteam.pl For SEM analysis, samples are often coated with a conductive material, such as platinum or gold, to improve conductivity. itmedicalteam.plmdpi.com
Studies utilizing SEM have characterized the morphology of this compound in various forms, including as a crystalline powder and incorporated into nanofibers and hydrogels. SEM images can reveal the shape and size of individual this compound particles, as well as their distribution and integration within polymeric matrices. For instance, SEM has been used to study the morphology of nanofibers loaded with this compound, showing uniform nanofibers with varying diameters depending on the concentration of this compound. rsc.org Morphological observation by SEM has also revealed the porous structure of hydrogels containing this compound and potential changes in the hydrogel structure upon drug loading. mdpi.com
Spectroscopic Methods for Chemical and Conformational Analysis
Spectroscopic methods provide valuable information about the chemical bonds, functional groups, and molecular structure of this compound. These techniques can also be used to assess interactions between this compound and other components in a formulation and to quantify the amount of the compound present.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and to investigate potential chemical interactions when it is combined with other materials. FTIR measures the absorption or transmission of infrared light as a function of wavenumber, producing a spectrum that is unique to the chemical structure of the analyzed substance. The spectra are typically scanned over a frequency range such as 4000-400 cm⁻¹ or 4000-600 cm⁻¹. innovareacademics.inufsc.brijper.org
Characteristic absorption peaks in the FTIR spectrum of this compound correspond to specific functional groups within the molecule. For example, prominent peaks are observed in the region of 3390 cm⁻¹ and 3343 cm⁻¹ due to N-H asymmetric and stretching bands, respectively. innovareacademics.inufsc.br Peaks around 1595 cm⁻¹ and 1560 cm⁻¹ are attributed to phenyl and pyrimidine (B1678525) skeletal vibrations. innovareacademics.in The asymmetric (SO₂) group typically shows a peak around 1230 cm⁻¹ or 1233 cm⁻¹. innovareacademics.indovepress.com Comparisons of FTIR spectra of pure this compound with those of formulations containing it can indicate whether the drug's chemical integrity is maintained and if interactions with excipients occur. rsc.orgdovepress.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to determine the concentration of this compound in solutions and to identify its maximum absorbance wavelength (λmax). UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This compound typically exhibits a maximum absorbance around 254 nm. itmedicalteam.plinnovareacademics.inijper.orgmdpi.com
UV-Vis spectrophotometry is commonly employed in drug content analysis of this compound in various formulations, such as emulgels, nanoemulsions, and nanofibers. itmedicalteam.plinnovareacademics.inmdpi.com By measuring the absorbance of a suitably diluted sample at 254 nm and comparing it to a calibration curve, the concentration of this compound can be determined. itmedicalteam.plinnovareacademics.inijper.org This technique is also used to assess the encapsulation efficiency of this compound in delivery systems by measuring the amount of free drug in the supernatant. mdpi.com
Mass Spectrometry (LC-MS, GC-MS) for Isotopic Abundance and Purity
Mass Spectrometry (MS), often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), provides detailed information about the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds, analysis of isotopic abundance, and assessment of purity.
LC-MS analysis of this compound can reveal the protonated molecular ion peak. For instance, a peak at m/z 251.08 has been observed, corresponding to sulfadiazine (C₁₀H₁₁N₄O₂S⁺). medwinpublishers.com LC-MS can also be used to assess changes in the compound, such as alterations in polarity or solubility, which may be indicated by changes in retention time or peak area. medwinpublishers.com
GC-MS analysis of this compound may not always show the parent molecular ion peak, but characteristic fragment ion peaks can be observed. medwinpublishers.comresearchgate.net A base peak at m/z 185 (calculated for C₇H₉N₂O₂S⁺) has been reported in the GC-MS spectra of this compound. medwinpublishers.comresearchgate.net While GC-MS can be used for purity assessment by identifying impurities, studies have also explored its use, in conjunction with LC-MS, for analyzing the isotopic abundance ratio of this compound. medwinpublishers.comresearchgate.net
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure and identifying the different phases present in a solid sample like this compound. XRD patterns are obtained by directing X-rays at a crystalline material and measuring the angles and intensities of the diffracted beams. The resulting diffractogram provides a unique fingerprint of the crystalline phases present.
Pure this compound is typically microcrystalline, exhibiting numerous distinctive peaks in its XRD pattern. innovareacademics.in Major characteristic diffraction peaks for pure this compound have been reported at 2θ angles such as 13.27°, 25.70°, and 41.43°. innovareacademics.in Other studies have noted strong intense peaks around 10.18° or 10.20°. dovepress.comnih.gov
Thermal Analysis Techniques for Stability and Interaction Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital tools for evaluating the thermal stability of this compound and assessing its compatibility with other components in a formulation. nih.govuminho.pt These methods can reveal information about melting points, decomposition temperatures, and potential interactions that may affect the quality and shelf life of a pharmaceutical product. uminho.pt
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to study thermal transitions such as melting, crystallization, and glass transitions. juniperpublishers.com In the context of this compound, DSC analysis can provide information about its melting behavior and any polymorphic transitions. Studies have shown that DSC analysis of this compound can exhibit an exothermic peak related to drug decomposition and an endothermic peak indicating melting and dehydration. researchgate.net For instance, one study reported an exothermic peak at 288 °C and an endothermic peak at 290 °C for pure AgSD. researchgate.net Another study noted that the melting point of this compound can be evaluated using DSC, with samples typically heated from 30°C to 350°C. juniperpublishers.com The latent heat of fusion (ΔH) can also be calculated from DSC data. juniperpublishers.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to determine the thermal stability of a substance and quantify volatile components or decomposition products. juniperpublishers.com TGA of this compound can reveal its decomposition profile and the temperatures at which significant weight loss occurs. juniperpublishers.com Studies have utilized TGA to assess the thermal degradation of this compound, often heating samples from ambient temperature up to 500°C or 1000°C. uminho.ptjuniperpublishers.com The percentage of weight loss and the maximum thermal degradation temperature (Tmax) are key parameters obtained from TGA. juniperpublishers.com For example, a study observed a single peak in the DTG thermograms of this compound, with a Tmax around 274.21°C for an untreated sample. juniperpublishers.comresearchgate.net TGA can also indicate changes in thermal stability, such as an observed increase in the residual amount and a slight increase in Tmax in some treated this compound samples compared to untreated ones. juniperpublishers.com
Particle Size and Distribution Analysis for Nanoscale Formulations
Particle size and distribution analysis are critical for characterizing this compound, especially in the development of nanoscale formulations such as nanosuspensions or nanogels. The size and uniformity of particles can significantly influence the formulation's stability, dissolution rate, and potentially its biological activity. nih.govmdpi.com
Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the particle size distribution of nanoparticles and submicron particles dispersed in a liquid medium. nih.govmdpi.comnih.govutdallas.edu DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.comnih.govutdallas.edu The rate at which these fluctuations occur is related to the size of the particles; smaller particles move faster, resulting in more rapid fluctuations. nih.gov DLS provides the hydrodynamic size of the particles, which includes any solvation layer or adsorbed molecules. nih.gov
Studies on this compound nanosystems have frequently employed DLS/PCS to characterize particle size and polydispersity index (PDI). nih.govmdpi.comajol.info The PDI is a measure of the width of the size distribution, with values closer to zero indicating a more monodisperse sample. utdallas.eduajol.info For instance, one study reported an average particle size of 367 nm with a PDI of 0.75 for a this compound nanosuspension, indicating a broad particle size distribution. nih.gov Another study on this compound nanoliposomal suspensions reported low PDI values, suggesting stable, homogenous formulations. ajol.info DLS is a non-destructive technique that requires small sample volumes and can be performed over a range of temperatures and buffer conditions. nih.govutdallas.edu It is important to note that DLS measures equivalent spherical particles, and the size obtained may be larger than that determined by techniques like Transmission Electron Microscopy (TEM) due to the hydrodynamic layer. nih.govnih.govutdallas.edu
Elemental Compositional Analysis (e.g., Energy-Dispersive X-ray Spectroscopy)
Elemental compositional analysis techniques are used to identify and quantify the elements present in a sample. This is particularly important for this compound to confirm the presence of silver and other constituent elements and to assess the purity or elemental distribution within formulations. innovareacademics.in
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a common technique used for elemental analysis, often coupled with electron microscopy techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). innovareacademics.inasu.edu EDX works by detecting the characteristic X-rays emitted by a sample when it is bombarded with a beam of high-energy electrons. asu.edu Each element has a unique set of characteristic X-ray energies, allowing for its identification. asu.edu
EDX analysis has been applied to this compound and its formulations to confirm the presence and distribution of silver. innovareacademics.inresearchgate.net Studies investigating this compound loaded into materials like zein (B1164903) nanofibers have used EDX to analyze the elemental composition and confirm the presence of silver within the fibers. researchgate.net EDX can provide qualitative and, with appropriate calibration and standards, quantitative elemental analysis. asu.edu It is particularly well-suited for detecting elements with higher atomic numbers, such as silver. asu.edu The EDX spectrum typically shows peaks corresponding to the elements present, with the intensity of the peaks related to their concentration. innovareacademics.in For example, a strong optical absorption band around 3 keV in an EDX spectrum is characteristic of elemental silver. innovareacademics.in
Innovations in Silver Sulfadiazine Delivery Systems and Extended Antimicrobial Applications
Development of Antimicrobial Coatings for Medical Devices.
Bacterial infections associated with medical devices pose a significant challenge in healthcare settings, often linked to biofilm formation. Incorporating antimicrobial agents like silver sulfadiazine (B1682646) into coatings for medical devices is a strategy to mitigate these infections. Studies have investigated the use of silver sulfadiazine in coatings for various devices, including catheters and endotracheal tubes, to reduce bacterial growth and colonization. wounds-uk.commdpi.comresearchgate.net
Research has compared catheters impregnated with this compound and chlorhexidine (B1668724) (SSC) against control catheters, demonstrating that impregnated catheters reduced the incidence and extent of colonization in animal models. wounds-uk.com While some studies showed a reduction in catheter colonization, the impact on the incidence of bacteraemia has been questioned. wounds-uk.com The inclusion of silver nanoparticles, metallic silver, silver salts, or this compound in coatings for medical devices aims to release silver ions near the surface to prevent colonization and biofilm formation. researchgate.net A commercially available water-based antimicrobial coating containing 10% this compound by weight has shown effectiveness against bacterial growth on 3D-printed medical devices, achieving significant reductions in bacterial growth compared to untreated samples. sys-uk.com
Design and Formulation of Advanced Wound Dressing Technologies.
Advanced wound dressings incorporating this compound are being developed to provide controlled release of the antimicrobial agent, maintain a moist wound environment, and promote healing. These technologies utilize various materials and formulations to enhance the performance of this compound in wound management. rjptonline.orgrjptonline.orgmdpi.com
Hydrogel-Based Delivery Platforms.
Hydrogels are promising materials for wound dressings due to their ability to provide a moist environment, absorb wound exudate, and deliver therapeutic agents. This compound has been incorporated into various hydrogel formulations to enhance burn wound healing and provide sustained antimicrobial activity. nih.govnih.govresearchgate.netresearchgate.netbmrat.org
A new hydrogel containing this compound developed using polyvinyl alcohol (PVA) and chitosan (B1678972) demonstrated enhanced burn healing capacity in vivo compared to marketed preparations. nih.govresearchgate.net This hydrogel exhibited improved gel properties, increased swelling ratio, and sustained release of this compound. nih.govresearchgate.net Another study developed natural polymeric hydrogel sponges containing this compound using chitosan and gelatin, which showed enhanced in vitro antimicrobial activity and faster wound healing in animal models compared to conventional creams. nih.govresearchgate.net Research also indicates that this compound can influence the stability and dynamics of hydrogels, potentially accelerating gelation time and enhancing mechanical properties while imparting antibacterial properties. nih.gov
| Hydrogel Composition | Key Findings | Source |
| PVA and Chitosan | Enhanced burn healing, improved gel properties, sustained SSD release. | nih.govresearchgate.net |
| Chitosan and Gelatin (Sponges) | Enhanced in vitro antimicrobial activity, faster wound healing in animal models. | nih.govresearchgate.net |
| Hyaluronic acid-based (dynamic) | Accelerated gelation, enhanced mechanical properties, antibacterial activity. | nih.gov |
Bacterial Cellulose (B213188) Composites and Biopolymeric Scaffolds.
Bacterial cellulose (BC) is a promising biopolymer for wound dressings due to its high purity, mechanical strength, water retention capacity, and biocompatibility. nih.gov Composites incorporating bacterial cellulose and other biopolymers with this compound are being explored for advanced wound care. nih.govtandfonline.comfrontiersin.org
Antimicrobial bacterial cellulose-alginate composites containing this compound have been produced and show potential for wound healing and tissue regeneration. nih.gov Biocomposites based on bacterial cellulose and chitosan membranes tailored with polymeric nanoparticles loaded with this compound have also been developed, demonstrating good biocompatibility and antibacterial properties. tandfonline.com TEMPO-oxidized bacterial cellulose impregnated with this compound nanoparticles has shown excellent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting its potential as an antibacterial material for wound dressings and other biomedical applications. frontiersin.org Biopolymeric scaffolds, such as those made from poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)) and collagen peptide, have been developed with impregnated this compound to create infection-resistant biomaterials with porous structures suitable for cell adhesion and proliferation. nih.govmdpi.com
Nanoemulsion and Nanolotion Formulations for Enhanced Activity.
To overcome limitations such as poor solubility and low bioavailability, this compound is being formulated into nanoemulsions and nanolotions. These formulations can enhance the antimicrobial activity and improve skin permeation. researchgate.netmdpi.comwisdomlib.orgdntb.gov.uascinapse.io
A nanoemulsion-based cosmetotherapeutic lotion of this compound has been developed and investigated for increased antimicrobial activity in treating burn injuries. researchgate.netmdpi.comwisdomlib.orgdntb.gov.uascinapse.io This nanoformulation, fabricated through ultrasonication, demonstrated superior antimicrobial activities against different bacterial strains compared to commercial burn creams. researchgate.netmdpi.comdntb.gov.ua The optimized nanolotion showed a smaller particle size and high encapsulation efficiency, along with improved permeation properties when utilizing a cosmetotherapeutic agent like argan oil. researchgate.netmdpi.comdntb.gov.ua
Nanosuspensions and Other Nanoparticulate Systems for Improved Dissolution.
Nanosuspensions and other nanoparticulate systems are employed to improve the dissolution rate and bioavailability of poorly soluble drugs like this compound. mdpi.commdpi.commdpi.comnih.govresearchgate.netcambridgemedia.com.autandfonline.comtandfonline.com
This compound nanosuspensions have been formulated to improve solubility and enhance antibacterial activity. researchgate.nettandfonline.comnih.gov Nanosuspensions prepared by high-pressure homogenization showed a significant increase in the drug dissolution rate compared to coarse powder. researchgate.nettandfonline.comnih.gov When loaded into a thermosensitive hydrogel, this compound nanosuspensions demonstrated enhanced antibacterial activity and reduced cytotoxicity compared to the nanosuspension alone. researchgate.nettandfonline.comnih.govdovepress.com Solid lipid nanoparticles (SLNs) loaded with this compound have also been developed, showing controlled release and reduced cytotoxicity against human dermal fibroblast cells. acs.org
| Nanoparticulate System | Key Findings | Source |
| Nanosuspensions | Improved dissolution rate, enhanced antibacterial activity when loaded in hydrogel, reduced cytotoxicity. | researchgate.nettandfonline.comnih.govdovepress.com |
| Solid Lipid Nanoparticles (SLNs) | Controlled release, reduced cytotoxicity, enhanced antibiofilm activity in combination with DNase-I. | acs.org |
Strategies for Enhanced Antimicrobial Activity within Biofilm Architectures.
Biofilms are complex microbial communities that exhibit increased tolerance to antimicrobial agents, posing a significant challenge in treating chronic wound infections and device-related infections. mdpi.comacs.orguniroma1.it Strategies are being developed to enhance the activity of this compound against bacteria within biofilm structures. tandfonline.commdpi.commdpi.comcambridgemedia.com.au
This compound has been suggested as an effective alternative for the local treatment of wound infections, even against biofilms. uniroma1.it Studies have shown that this compound can eradicate antibiotic-tolerant Staphylococcus aureus and Pseudomonas aeruginosa biofilms. uniroma1.it The activity of this compound against biofilms has been assessed in various studies, indicating its potential to reduce bacterial colonies and inhibit biofilm formation and metabolic activity. uniroma1.itnih.gov Combining this compound with agents like DNase-I, which hydrolyzes extracellular DNA in biofilms, has shown enhanced antibiofilm activity. acs.org Advanced wound dressings and delivery systems, including nanoparticle formulations, are being explored to improve the penetration and efficacy of this compound within biofilm architectures. mdpi.commdpi.comcambridgemedia.com.auacs.org
Modulation of this compound Bioavailability through Novel Formulations.
This compound (SSD) is a widely used topical antimicrobial agent, particularly in the treatment of burn wounds. However, its efficacy can be limited by poor solubility and low topical bioavailability. mdpi.comresearchgate.net Novel drug delivery systems aim to overcome these limitations by modulating the release and penetration of SSD, thereby improving its bioavailability at the target site.
One approach involves the use of nanosuspensions, which consist of drug particles in the nanometer range. Reducing particle size can lead to an increased surface area, potentially enhancing the dissolution rate and saturation solubility of poorly soluble drugs like SSD. researchgate.netdovepress.com Studies have shown that SSD nanosuspensions can achieve significantly higher solubility compared to coarse SSD powders. dovepress.com For instance, one study reported that SSD nanoparticles exhibited 96.7% solubility compared to 12.5% for coarse powders. dovepress.com Nanosuspensions can be incorporated into various formulations, such as hydrogels, to provide a suitable carrier for topical delivery. researchgate.netdovepress.com A thermoresponsive hydrogel loaded with SSD nanosuspensions demonstrated improved drug release profiles compared to a commercial SSD cream, suggesting the potential for less frequent application. dovepress.com
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, have also been investigated for SSD delivery. ajopred.comacs.orgmdpi.com PLGA is a biocompatible and biodegradable polymer approved by the FDA for various applications. mdpi.com While research on PLGA nanoparticles for SSD specifically in the context of bioavailability modulation is ongoing, PLGA nanoparticles have been shown to provide controlled release of other drugs over several days. mdpi.comkinampark.com Chitosan, a naturally derived polymer, has been used to prepare nanoparticles of SSD, sometimes employing crosslinkers like tripolyphosphate (TPP) or sulfobutylether-β-cyclodextrin (SBE-β-CD). fishersci.ptresearchgate.netnih.govnih.govnih.gov These chitosan nanoparticles can then be incorporated into other matrices like nanofibers to create advanced wound dressings with controlled drug release properties. nih.gov The type of polymer used in such nanofiber composites can significantly influence the release rate of SSD. nih.gov
Liposomes, which are artificial vesicles made from lipids, represent another promising strategy for enhancing SSD delivery and bioavailability. mdpi.comnih.govmdpi.comnih.govcreative-biolabs.com Encapsulating SSD within liposomes can increase its accumulation at the infection site, protect the drug from degradation, and potentially minimize toxicity. mdpi.commdpi.com Liposomes can be designed to interact with bacterial cell membranes, facilitating the delivery of the antibiotic directly into the bacteria. mdpi.commdpi.com Studies have shown high encapsulation efficiencies of SSD in liposomes, reaching up to 95% at higher lipid concentrations. nih.gov The release of encapsulated SSD from liposomes can follow first-order kinetics, with a half-life that can be influenced by the composition of the system. nih.gov While some studies have indicated that incorporation into nanoliposomes did not significantly alter the in vitro release properties compared to the free drug over a longer period (e.g., 12 days), other research highlights the potential for controlled release and improved penetration offered by liposomal formulations. ajol.infogsconlinepress.com
Hydrogels, with their three-dimensional network structure, offer a suitable environment for incorporating SSD and controlling its release. scielo.breurekaselect.comresearchgate.net By integrating SSD nanosuspensions into hydrogels, researchers have aimed to improve solubility and achieve sustained drug release. dovepress.comtandfonline.com Thermoresponsive hydrogels, for example, can be designed to gel at skin temperature, providing a localized drug depot. dovepress.comtandfonline.com Studies have shown that SSD release from nanosuspension-loaded hydrogels can be significantly higher compared to traditional cream formulations over a 24-hour period. dovepress.com The use of specific gelling agents, such as Noveon polycarbophil (B1168052) AA-1, in nanogel formulations has been shown to sustain SSD release over 24 hours. ijrrjournal.com
The development of these novel formulations, including nanosuspensions, polymeric nanoparticles, liposomes, and hydrogels, represents significant efforts to modulate the bioavailability of this compound. By controlling particle size, encapsulation efficiency, and release kinetics, these advanced delivery systems aim to improve the therapeutic efficacy of SSD for topical applications.
Summary of Drug Release Findings from Select Novel Formulations
| Formulation Type | Key Components | Observed Release Profile | Notes | Source |
| Nanosuspension in Thermoresponsive Hydrogel | This compound, Poloxamer 407 | Higher release over 24 hours compared to commercial cream | 77.7% release from nanogel vs 48.6% from cream at 24 hours. | dovepress.com |
| Nanoliposomal Suspensions | This compound, Lipids (e.g., Cholesterol) | Similar release to free drug over 12 days | 100% release at day 12 for both. Lag phase observed for NLS. | ajol.info |
| Chitosan Nanoparticles in Nanofibers | This compound, Chitosan, PVP-K30 or PVP-K90 | Release affected by polymer type (PVP-K30 vs PVP-K90) | PVP-K30 showed higher release than PVP-K90. | nih.gov |
| Solid Lipid Nanoparticles in Gel | This compound, Glycerol distearate, Tween 80, Carbopol | Controlled release for up to 12 hours. | Optimized formulation showed best release among tested formulations. | ijper.org |
| Nanogel | This compound, Noveon polycarbophil AA-1 | Sustained release over 24 hours. | Optimized formulation showed 92.68% diffusion in 24 hours. | ijrrjournal.com |
Environmental Fate and Ecotoxicological Considerations of Silver Sulfadiazine Components
Environmental Release Pathways and Sources
The primary pathway for the environmental release of silver sulfadiazine (B1682646) components is through wastewater, particularly from healthcare facilities and potentially from domestic use where it is applied topically. Silver, in general, is released into the environment through various anthropogenic activities, including metal production, urban refuse combustion, coal and petroleum combustion, iron and steel production, and the photographic industry. epa.govdtic.mil Aqueous discharges from photography, electroplating, and publicly owned treatment works (POTWs) are significant contributors of silver to aquatic environments. epa.govdtic.mil Terrestrial ecosystems can receive silver through sources like the photographic industry, urban refuse, sewage treatment sludge, and metals production. epa.govdtic.mil
Sulfadiazine, as a widely used antibiotic in both human and veterinary medicine, enters the environment primarily through excretion by humans and animals and subsequent release via wastewater or the application of manure and sludge as fertilizer to agricultural lands. d-nb.infoacs.orgnih.gov The low bioavailability of sulfadiazine in animals can lead to significant excretion of the parent compound and its transformation products. acs.org Detected concentrations of sulfonamides in the aqueous environment are typically highest in wastewater from treatment plants or animal farms, followed by surface water and groundwater. rsc.org
Environmental Transformations and Chemical Speciation of Silver and Sulfadiazine
Once released into the environment, both silver and sulfadiazine undergo various transformations and changes in chemical speciation, influencing their mobility, bioavailability, and toxicity.
Fate of Silver (e.g., Formation of Silver Chloride and Silver Sulfide)
Silver in the environment exists in different chemical forms, including metallic silver (Ag⁰) and silver cations (most commonly Ag⁺). dtic.mileuropa.eu The monovalent silver ion (Ag⁺) is considered the form of environmental concern in natural waters. dtic.mil However, free Ag⁺ is rare or negligible in the natural environment due to its strong tendency to bind with various anions and organic matter. who.int
Silver undergoes several transformations, including dissolution, re-reduction, sulfidation, and chlorination. scispace.com In the presence of chloride ions, which are ubiquitous in biological fluids and natural waters, silver ions can form silver chloride (AgCl). nih.goveuropa.euscispace.comacs.org Silver chloride is a sparingly soluble salt, and its formation can decrease the bioavailability of Ag⁺. nih.govscispace.com
A particularly important transformation of silver in the environment is the formation of silver sulfide (B99878) (Ag₂S). europa.euwho.intmdpi.comnih.gov Sulfide is readily available in wastewater treatment plants and many freshwater bodies. europa.eu Silver ion binds strongly with sulfide ion, resulting in the formation of the highly stable and insoluble silver sulfide. nih.goveuropa.euwho.inteuropa.eu The formation of silver sulfide is a dominant process that limits the concentration of dissolved silver in sulfidic environments. who.int Under reducing conditions in sediments, adsorbed silver may be released and subsequently reduced to metallic silver or combine with reduced sulfur to form insoluble silver sulfide. who.int
Other silver species can also form depending on the environmental conditions and the presence of ligands. In the open ocean, the principal dissolved form of silver is AgCl₂⁻, but the neutral monochloro complex silver chloride may be the most bioavailable form. who.int Colloidal silver sulfide or polysulfide complexes can form at higher concentrations. who.int Silver thiolate complexes can be dominant dissolved species in highly contaminated waters or those with high levels of natural organic matter. who.int
Degradation and Metabolite Formation of Sulfadiazine in Environmental Matrices
Sulfadiazine undergoes degradation and can form metabolites in various environmental matrices, although it is considered resistant to ready biodegradation and hydrolysis under typical environmental pH values. nih.govresearchgate.net
Photolysis has been shown to be a significant process for decreasing the concentrations of sulfonamides and their metabolites in aqueous matrices like Milli-Q water, river water, and synthetic wastewater. researchgate.net
In soil and sediment environments, the transformation of sulfadiazine can occur. Studies in Yangtze River sediments found that three abiotic transformation products were detected in a sulfadiazine-goethite system under the exclusion of light. d-nb.info These products resulted from SO₂ extrusion from sulfadiazine. d-nb.info One was a new unknown product, and the other two were identified as 4-(2-iminopyrimidin-1(2H)-yl)aniline and p-(pyrimidin-2-yl)aminoaniline. d-nb.info
In pig manure, two major metabolites of sulfadiazine were identified: N⁴-acetylsulfadiazine and 4-hydroxysulfadiazine. acs.org A minor metabolite with a modification on the aminopyrimidine moiety was also characterized. acs.org
Biodegradation of sulfadiazine in soil can be influenced by microbial activity and environmental conditions such as temperature and pH. nih.govrsc.org While sulfonamides are generally resistant to biodegradation, some bacterial strains, such as Pseudomonas stutzeri and Enterobacter cloacae, have demonstrated the ability to degrade sulfadiazine under specific conditions. nih.govrsc.org For instance, Enterobacter cloacae strain T2 immobilized on bagasse showed significant sulfadiazine degradation in soil under optimal conditions (28 °C, pH 3.5). rsc.org
The degradation pathways of sulfadiazine can vary depending on the microbial species and environmental conditions. nih.gov Studies have proposed degradation pathways based on the identification of biodegradation products. rsc.org
Bioavailability and Environmental Mobility in Aquatic and Terrestrial Ecosystems
The bioavailability and environmental mobility of silver and sulfadiazine are strongly influenced by their chemical speciation and interactions with environmental matrices.
For silver, the chemical species present determine its bioavailability and toxicity. europa.eu While metallic silver is insoluble in water, the monovalent silver ion (Ag⁺) is the most bioavailable form. dtic.milwho.int However, the rapid formation of insoluble silver compounds like silver chloride and silver sulfide in many environmental compartments significantly reduces the concentration of free Ag⁺, thereby limiting its bioavailability. nih.goveuropa.euwho.intscispace.comeuropa.eu Sorption is a dominant process controlling the partitioning of silver in water and its movement in soils and sediments. dtic.milwho.int The mobility of ionic silver in soil and sediments is generally limited due to speciation and sorption. europa.eu However, silver may leach from soils into groundwater, with the leaching rate increasing with decreasing pH and increasing drainage. who.int
Sulfadiazine is characterized by high mobility in the environment. nih.govrsc.org Its sorption to soil and sediment is generally low, with reported sorption distribution coefficients (Kd) for sulfadiazine on sediments being low (ranging from 0.3 to 1.1 L kg⁻¹). d-nb.info This low sorption indicates that sulfadiazine would be highly mobile in sediments. d-nb.info Sorption of sulfadiazine is non-linear, time-dependent, and affected by pH and organic matter content in soils and sediments. d-nb.infoacs.org Despite some sorption, a significant portion of sulfonamide compounds may not be permanently adsorbed by the soil matrix, potentially leading to continuous flow into groundwater. rsc.org
Ecotoxicological Impact on Non-Target Organisms in Various Environmental Compartments
The ecotoxicological impact of silver sulfadiazine is primarily attributed to its components, silver and sulfadiazine, and their bioavailability in different environmental compartments.
Ionic silver (Ag⁺) is known to be highly toxic to aquatic organisms. dtic.milusgs.gov Free silver ion has been shown to be lethal to sensitive aquatic plants, invertebrates, and fish at low concentrations (1.2 to 4.9 µg/L), with significant sublethal effects observed at even lower concentrations (0.17 to 0.6 µg/L). dtic.mil The toxicity of silver compounds to aquatic organisms depends on the bioavailability of silver, which is significantly reduced by the formation of less toxic compounds like silver sulfide and silver chloride. who.intinchem.org However, silver can accumulate in aquatic organisms, with varying bioconcentration factors reported for different species. inchem.org Elevated silver concentrations in biota have been observed near sources of release such as sewage outfalls and electroplating plants. inchem.org
Sulfadiazine and its metabolites can also exhibit toxicity to non-target organisms, particularly aquatic organisms like algae and fish. tandfonline.com Studies have shown that sulfadiazine exposure can inhibit the growth of microalgae. frontiersin.org The presence of antibiotics in the environment is a concern due to their potential to cause adverse health effects in non-target organisms and contribute to the development of antibiotic resistance in bacteria. researchgate.nettandfonline.comresearchgate.net While specific ecotoxicological data for this compound as a combined compound in the environment is less readily available compared to its individual components, the known toxicity of ionic silver to aquatic life and the potential for sulfadiazine to exert effects on microbial communities and other organisms highlight the importance of considering the environmental risks associated with its release.
The complexity of environmental matrices and the various transformations that silver and sulfadiazine undergo make it challenging to predict their exact ecotoxicological impact in all scenarios. However, research indicates that both components have the potential to negatively affect non-target organisms in aquatic and terrestrial ecosystems, emphasizing the need for responsible disposal and further research into their environmental fate and effects.
Theoretical Modeling and Computational Approaches in Silver Sulfadiazine Research
Predictive Models for Antimicrobial Efficacy and Pharmacodynamics
Predictive models are employed to understand and forecast the antimicrobial efficacy of silver sulfadiazine (B1682646). These models often focus on the release of silver ions, which are considered the primary active species responsible for the compound's bactericidal effect. wounds-uk.commdpi.comresearchgate.net The sulfadiazine component also contributes to the antimicrobial activity by inhibiting bacterial folic acid synthesis. mdpi.commdpi.com
Studies have utilized modeling to assess the relationship between silver sulfadiazine concentration and its effect on bacterial growth. For instance, research on hydrogels containing this compound has employed mathematical models, such as the first-order, Higuchi, and Korsmeyer-Peppas models, to describe the release pattern of this compound from the hydrogel matrix, which directly influences its antimicrobial availability. scielo.br
Predictive models can also explore the pharmacodynamic interactions of this compound with various bacterial strains. While specific detailed predictive pharmacodynamic models for this compound were not extensively found in the search results, the fundamental understanding of its dual mechanism involving silver ion release and sulfadiazine's metabolic inhibition forms the basis for such modeling approaches. mdpi.commdpi.com The effectiveness against a broad spectrum of bacteria, including many Gram-negative and Gram-positive strains, as well as yeast, is a key characteristic that predictive models aim to capture. nih.govdrugbank.comefda.gov.et
Kinetic and Transport Models for Environmental Fate and Degradation
Kinetic and transport models are crucial for assessing the environmental fate and degradation of this compound and its components, particularly sulfadiazine, which can enter the environment through various pathways. d-nb.info These models help predict how the compound moves and transforms in different environmental compartments like soil and water.
Research on the environmental fate of sulfadiazine, the organic component of this compound, has utilized kinetic models to describe its degradation and transformation in soil systems. A two-stage, one-rate sorption model combined with a first-order transformation model has been used to adequately describe the behavior of sulfadiazine in batch soil experiments. acs.orgnih.gov These models account for processes such as sorption (which can be nonlinear and time-dependent, influenced by pH) and transformation into products like 4-OH-SDZ and An-SDZ. acs.orgnih.gov
Studies have shown that the degradation of sulfadiazine in agricultural soil systems can follow a first-order kinetic model. nih.gov The degradation rate and half-life can be influenced by factors such as incubation conditions and the presence of manure. nih.govnih.gov
Transport models, often coupled with kinetic models, are used to simulate the movement of sulfadiazine in environmental matrices like sediments. The rate-limited sorption (RLS) model, for example, has been successfully applied to describe sorption data and predict the transport behavior of sulfadiazine in sediments. d-nb.info These models indicate that sorption and desorption rates are dominant factors influencing the hysteresis observed in sediment studies. d-nb.info Sorption distribution coefficients (Kd) can be determined through modeling, providing insights into the mobility of sulfadiazine in different environmental settings. d-nb.info
Modeling of transformation products is also an important aspect of environmental fate studies. Conceptual kinetic models have been developed to describe the fate of sulfadiazine and its metabolites in manure-amended soils, including transformation reactions, reversible sequestration, and the formation of non-extractable residues. nih.gov
Data from these studies could be presented in tables showing:
Kinetic parameters (e.g., half-life, rate constants) for sulfadiazine degradation in different soil types or under varying environmental conditions (pH, presence of organic matter).
Sorption coefficients (Kd or Freundlich parameters) indicating the extent of sulfadiazine adsorption to different soil or sediment components.
Modeled concentrations of sulfadiazine and its transformation products over time in specific environmental compartments.
Computational Chemistry and Molecular Dynamics Simulations of Interaction Mechanisms
Computational chemistry and molecular dynamics (MD) simulations provide detailed insights into the interaction mechanisms of this compound at the molecular level. These approaches can help elucidate how this compound interacts with bacterial components and potentially with host tissues.
Molecular dynamics simulations have been employed to study the interactions of silver-based compounds, including potentially those related to this compound, with biological molecules. For example, MD simulations have been used to model the interaction of silver clusters with carbohydrates, which can be relevant to understanding interactions with bacterial cell walls or other biological structures. acs.org While direct MD simulations specifically on the interaction of the intact this compound molecule with bacterial cell membranes or DNA were not prominently detailed in the search results, the application of these techniques to silver compounds and sulfonamides individually suggests their potential for studying the combined entity.
Computational approaches, including molecular docking and density functional theory (DFT) calculations, are used to predict binding affinities and analyze the electronic structure of this compound and its interactions. biorxiv.orgbiorxiv.org For instance, computational studies exploring the repurposing of metal-based drugs have used these methods to evaluate the binding of this compound to target proteins, demonstrating favorable binding affinities and providing insights into the types of interactions involved (e.g., hydrogen bonds, ionic interactions). biorxiv.orgbiorxiv.org
MD simulations can also assess the stability of this compound complexes and their dynamic behavior in different environments, such as within hydrogel matrices or in the presence of biological molecules. scielo.brbiorxiv.org While one study noted slight fluctuations in the conformational steadiness of a this compound-silver complex during simulations, the system generally demonstrated reasonable stability. biorxiv.org
Computational chemistry can also be used to study the mechanism of reaction between this compound and other substances, such as glutaraldehyde, which might be relevant in formulation studies. scielo.br Furthermore, molecular modeling can provide structural information, such as the calculated molecule length, which can be correlated with experimental data like ellipsometry to understand the formation of molecular layers on surfaces. mdpi.com
Data from computational studies could be presented in tables showing:
Future Research Directions and Emerging Paradigms for Silver Sulfadiazine
Development of Strategies to Mitigate Antimicrobial Resistance
The increasing prevalence of antimicrobial resistance (AMR) is a significant global health challenge, impacting even established agents like silver. cambridgemedia.com.au While bacterial resistance to silver is generally considered low due to its multi-target mechanism, molecular resistance mechanisms have been documented, often linked to the presence of the sil operon or alterations in genes affecting porin and efflux pump expression. nih.govresearchgate.net
Research efforts are focused on understanding and mitigating the development of resistance to AgSD. Studies have investigated the spontaneous resistance development in common opportunistic pathogens such as Staphylococcus, Pseudomonas, and Enterococcus cloacae upon exposure to AgSD at varying concentrations. nih.govresearchgate.net One study found that serial passage of S. aureus and P. aeruginosa in subinhibitory concentrations of AgSD did not select for resistant mutants. nih.govresearchgate.net However, the minimum inhibitory concentration (MIC) of E. cloacae increased significantly after serial passage, indicating a potential for resistance development in certain strains. nih.govresearchgate.net
Crucially, studies evaluating cross-resistance to several classes of antibiotics following silver resistance development have shown no cross-resistance in the tested strains. nih.govresearchgate.net This suggests that while resistance to silver can emerge, it may not automatically confer resistance to conventional antibiotics, a finding that warrants further investigation with a broader range of strains and genetic sequencing to fully elucidate resistance mechanisms. nih.govresearchgate.net
Future strategies to mitigate AgSD resistance include optimizing dosing strategies, further exploring resistance mechanisms at the molecular level, and designing formulations that minimize the selection of resistant strains while maximizing synergistic effects with other agents. nih.gov
Exploration of Synergistic Combinations with Complementary Antimicrobial Agents
Studies have investigated combining AgSD with various antibacterial agents. For instance, sodium piperacillin (B28561) has shown synergistic activity with AgSD both in vitro and in experimental burn wound infections caused by resistant Pseudomonas aeruginosa. nih.gov The combination demonstrated lower minimum inhibitory concentrations compared to either agent alone and resulted in significantly reduced mortality in infected animal models. nih.gov
The mechanism of action of AgSD involves both the silver ions disrupting bacterial cell membranes and intracellular components, and sulfadiazine (B1682646) inhibiting folic acid synthesis. patsnap.comprobes-drugs.org Combining AgSD with agents that target different pathways can provide a multi-pronged attack on bacteria, making it more difficult for resistance to develop. acs.org
Examples of synergistic combinations being explored include the integration of AgSD with other antimicrobial compounds in multifunctional materials and coatings for medical devices. ontosight.aiacs.org These combinations aim to leverage the strengths of each component to provide broad-spectrum and sustained antimicrobial activity.
Optimization of Silver Ion Release Kinetics and Profiles for Sustained Activity
The antimicrobial activity of AgSD is largely dependent on the controlled release of silver ions (Ag⁺) in the wound environment. patsnap.comasm.org Unlike other silver salts that release silver ions rapidly, AgSD is characterized by a slow and sustained release profile upon contact with body fluids. asm.orgjrespharm.com Optimizing this release kinetic is crucial for maintaining effective antimicrobial concentrations over time while minimizing potential cytotoxicity. mdpi.com
Research is focused on developing new formulations and delivery systems that can modulate the release rate of silver ions from AgSD. This includes incorporating AgSD into various matrices such as hydrogels, nanofibers, and mesoporous silica (B1680970). jrespharm.comresearchgate.netmdpi.comresearchgate.netnih.gov
Studies have shown that incorporating AgSD into thermo-responsive hydrogels can improve its solubility and enhance its release profile compared to conventional creams. researchgate.netnih.gov For example, one study demonstrated that AgSD released from a thermo-responsive hydrogel was significantly higher after 24 hours compared to a commercial AgSD cream. nih.gov
Data on drug release kinetics from different formulations highlight the impact of the delivery system on the sustained activity of AgSD. Table 1 illustrates representative data on the release of AgSD from various formulations.
| Formulation Type | Key Material(s) | Observed Release Characteristics | Reference |
| Thermo-responsive hydrogel | Poloxamer 407 | Improved solubility, higher release over 24 hours compared to cream. | nih.gov |
| Blended composite hydrogel | Arabinoxylan, Carrageenan, Reduced graphene oxide | Controlled release over 48 hours. | mdpi.com |
| Nanofibers | Zein (B1164903), Poly(Ɛ-caprolactone), Poly(ethylene oxide) | Biphasic release kinetics, sustained release over 24 hours. | jrespharm.com |
| Ordered mesoporous silica | SBA-15 | Controlled release in simulated biological fluids. | researchgate.net |
| Chitosan (B1678972)/Zeolite composite films | Chitosan, Zeolite | Sustained release formulations. | mdpi.com |
These studies demonstrate the potential of advanced material science to engineer AgSD delivery systems with tailored release profiles, ensuring sustained therapeutic levels at the infection site.
Advanced Materials Science Integration for Multifunctional Platforms
The integration of AgSD with advanced materials science is paving the way for the development of multifunctional platforms for wound care and other biomedical applications. These platforms aim to combine the antimicrobial properties of AgSD with additional functionalities such as enhanced wound healing, reduced inflammation, and improved biocompatibility. acs.orgnih.govfrontiersin.org
Nanomaterials, including nanoparticles and nanofibers, are being explored as carriers for AgSD to create advanced wound dressings. jrespharm.comfrontiersin.org For instance, nanocellulose-based composites incorporating AgSD have shown antibacterial activity against clinically relevant microorganisms. frontiersin.org These composites can be developed into films, hydrogels, and aerogels, serving as matrices for the local and controlled delivery of AgSD. frontiersin.org
Hydrogels, with their ability to absorb large amounts of water and provide a moist wound environment, are particularly promising platforms for AgSD delivery. researchgate.netmdpi.com Thermo-responsive hydrogels, for example, can be engineered to release AgSD in response to environmental stimuli. researchgate.net
Furthermore, the development of semi-interpenetrating network (sIPN) biomaterials incorporating AgSD has been explored as a multifunctional platform for wound healing. nih.gov These materials can be designed to deliver drugs like AgSD while also promoting cell-material interaction and tissue regeneration. nih.gov
The integration of AgSD into these advanced material platforms offers the potential for improved therapeutic outcomes by providing sustained antimicrobial action alongside other beneficial properties for wound management.
Sustainable Synthesis Methodologies and Environmental Remediation Strategies for Silver Sulfadiazine
As the use of antimicrobial agents, including silver compounds, continues, there is a growing focus on developing sustainable synthesis methodologies and addressing the environmental impact of these substances. mdpi.comrsc.orgpeerj.com
Traditional chemical synthesis methods for silver nanoparticles, a component related to the silver in AgSD, can involve harsh chemicals and generate hazardous waste. mdpi.com Green synthesis approaches, utilizing biological entities such as plant extracts or microbes, are being explored as more environmentally friendly alternatives for producing silver nanoparticles. mdpi.comrsc.org These methods often operate at milder conditions and reduce the reliance on toxic substances. mdpi.com
While research specifically on the sustainable synthesis of AgSD itself using green chemistry principles is an emerging area, the broader efforts in green synthesis of silver nanoparticles provide a potential pathway for developing more sustainable production methods for silver-containing compounds like AgSD. rsc.org
Furthermore, research is also considering the environmental remediation of silver and sulfadiazine compounds. The release of these substances into the environment can have ecological implications. peerj.com Nanomaterials, including silver nanoparticles produced through green synthesis, are being investigated for their potential in environmental remediation, such as the removal of pollutants from water. rsc.orgpeerj.com This suggests that future research may also explore strategies for the environmental management and remediation of AgSD and its breakdown products.
Developing sustainable synthesis routes and effective environmental remediation strategies are crucial for the long-term responsible use of this compound and other antimicrobial agents.
Q & A
Q. How should researchers document this compound’s batch-to-batch variability to ensure reproducibility?
- Methodological Answer : Include raw material certificates (e.g., AgNO₃ purity), particle size distribution data (DLS), and rheological profiles (e.g., viscosity at 25°C) in supplementary materials. Adhere to FAIR data principles by depositing datasets in repositories like Zenodo or Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
